molecular formula C14H20N2O2 B036396 (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate CAS No. 1217977-05-3

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate

Cat. No. B036396
M. Wt: 248.32 g/mol
InChI Key: PAIJQGYSIGOWOF-ZDUSSCGKSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, often involves palladium-catalyzed C–H arylation reactions with aryl halides or aryliodonium salts. These methods allow for the selective introduction of aryl groups into the piperidine ring, facilitating the synthesis of multiply arylated heteroarenes, including bioactive derivatives. Such processes highlight the practicality and versatility of developed protocols in achieving complex molecular architectures efficiently (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and biological activity. Advanced spectroscopic techniques, including high-resolution magnetic resonance spectroscopy, are instrumental in elucidating the conformational preferences of these compounds. Such analyses provide insights into the electronic distribution and steric effects influencing the reactivity and interactions of piperidine derivatives (Issac & Tierney, 1996).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, demonstrating their versatility as synthetic intermediates. These include nucleophilic aromatic substitution reactions, where piperidine acts as a nucleophile to replace nitro groups in aromatic systems, resulting in high yields of substituted products. Such reactions are indicative of the reactivity of piperidine derivatives towards electrophilic aromatic compounds (Pietra & Vitali, 1972).

Physical Properties Analysis

The physical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for optimizing conditions for its synthesis, purification, and application in various domains.

Chemical Properties Analysis

The chemical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate, including its acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the molecule. Studies on related piperidine derivatives have shown that the presence of substituents on the piperidine ring can significantly affect these properties, influencing the compound's potential applications in synthesis and drug development (Saganuwan, 2017).

Scientific Research Applications

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate is a chemical compound with potential implications in various fields of scientific research. While specific studies directly on this compound are limited, insights can be gained by exploring research on similar compounds and their chemical structures, such as piperidine derivatives and their applications in medicinal chemistry, environmental science, and material science. The chemical properties of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate suggest its relevance in the synthesis of pharmaceutical agents, exploration of biochemical pathways, and the development of novel materials.

Pharmaceutical Research and Medicinal Chemistry

In the realm of pharmaceutical research and medicinal chemistry, compounds with the piperidine structure have been extensively studied for their potential as therapeutic agents. For example, piperidine derivatives have been identified as key structures in the development of chemokine receptor antagonists, which are considered valuable for treating allergic diseases such as asthma and atopic dermatitis (Willems & IJzerman, 2009). Similarly, the structural characteristics of (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate could be leveraged in designing small molecule antagonists for various receptors, highlighting its potential application in drug discovery and development.

Biochemical and Environmental Studies

Compounds containing piperidine rings have also been evaluated for their biochemical behavior and environmental impact. The interaction of metals with biologically important ligands, including those with piperidine structures, has been studied to understand their influence on the electronic systems of such molecules. These studies are crucial for predicting the reactivity and stability of complex compounds, which is essential for both environmental chemistry and the development of bioactive agents (Lewandowski, Kalinowska, & Lewandowska, 2005).

Material Science and Supramolecular Chemistry

In material science, the modification of natural polymers through chemical processes, such as esterification, has led to the development of new materials with varied biological properties. For instance, the esterification of hyaluronan has produced materials that can be used in a range of clinical applications due to their biocompatibility and degradability. This suggests that similarly, (S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate could serve as a precursor in the synthesis of biologically active materials, offering potential applications in biomaterials and tissue engineering (Campoccia et al., 1998).

properties

IUPAC Name

benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIJQGYSIGOWOF-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate

CAS RN

1217977-05-3
Record name benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate
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Synthesis routes and methods

Procedure details

Dissolved 1-benzyloxycarbonyl-3-azidomethylpiperidine (1.27 g, 4.63 mmol, 1 eq) in THF (50 mL). Added water (10 mL). Added triphenylphosphine (1.5 g, 5.79 mmol, 1.25 eq) and let stir overnight. Removed solvent under reduced pressure and diluted the residue with 80 mL 1N HCl. Extracted the solution 3× with ethyl acetate to remove neutral organics. Basified the aqueous layer with 5N NaOH and extracted 3× with ethyl acetate. Combined the organic layers, dried over anhydrous Na2SO4, filtered and concentrated giving 903 mg of the desired amine.
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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